1-(4-Bromobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
1-(4-Bromobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen-containing spirocyclic compound characterized by a 1,4-diazaspiro[4.4]non-3-ene-2-thione core. Its structure features a 4-bromobenzoyl group at position 1 and a 3,5-dimethoxyphenyl substituent at position 3. The spiro[4.4]nonene system introduces conformational rigidity, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(4-bromophenyl)-[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c1-27-17-11-15(12-18(13-17)28-2)19-21(29)25(22(24-19)9-3-4-10-22)20(26)14-5-7-16(23)8-6-14/h5-8,11-13H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILXCAMVPRSYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Bromobenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a compound belonging to the class of diazaspiro compounds, which have garnered attention for their diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A bromobenzoyl moiety.
- A dimethoxyphenyl group.
- A diazaspiro core that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of diazaspiro compounds as anticancer agents. The specific compound has shown promising results in various cancer cell lines.
Case Studies
-
Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including:
- MDA-MB-468 (breast cancer)
- HCT-116 (colon cancer)
- Mechanism of Action : The compound was found to interfere with microtubule dynamics, similar to well-known microtubule inhibitors. This suggests that it may induce apoptosis in cancer cells by disrupting normal mitotic processes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. The presence of the 3,5-dimethoxyphenyl group has been identified as significant for enhancing anticancer activity. Variations in substituents on the diazaspiro core can lead to different biological outcomes, emphasizing the need for further structural modifications .
Receptor Interactions
The compound's interaction with various receptors has also been investigated:
- It was noted for its binding affinity to 5-HT(1A) receptors , which are implicated in mood regulation and anxiety disorders. This interaction suggests potential applications beyond oncology, possibly in treating psychiatric conditions .
Pharmacokinetics and Toxicology
While preliminary studies indicate promising biological activity, comprehensive pharmacokinetic profiles and toxicological assessments remain essential for evaluating safety and efficacy in clinical settings. Future studies should focus on:
- Absorption and distribution characteristics.
- Metabolism and excretion pathways.
- Long-term toxicity assessments.
Comparison with Similar Compounds
Key Observations:
Spiro Ring Size: The [4.4]nonene core in the target compound confers a smaller, more strained ring system compared to [4.5]decene analogs. This strain may influence puckering behavior, as described by Cremer and Pople’s generalized puckering coordinates, which quantify nonplanar distortions in cyclic systems .
Substituent Effects: The 4-bromobenzoyl group increases molecular weight and lipophilicity (logP ~4.2 estimated) compared to chlorophenyl analogs (logP ~3.5).
Crystallographic Insights : SHELX-based refinements (widely used for small-molecule crystallography ) suggest that bromine’s heavy-atom effect could improve X-ray diffraction resolution in the target compound compared to chlorine-substituted analogs.
Physicochemical Properties
- Solubility : The bromine and methoxy groups reduce aqueous solubility compared to chlorophenyl analogs.
- Thermal Stability: Spiro[4.4]nonene systems typically exhibit higher melting points (~220–240°C) than [4.5]decene derivatives due to increased ring strain.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
